
Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related ethyl carboxylate compounds involves various strategies. For instance, a two-step sequence to ethyl α-fluorocyclopropanecarboxylates has been developed, starting with a Michael-initiated ring closure reaction followed by a highly regioselective fluorination . Another method includes the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which significantly reduces reaction times . These methods highlight the importance of regioselectivity and efficient reaction conditions in the synthesis of halogenated ethyl carboxylates.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, such as FT-IR and DFT calculations . The geometrical parameters obtained from these studies are in agreement with XRD data, indicating the reliability of theoretical methods in predicting molecular structures. Additionally, the molecular structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from studies such as the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, which involves a sequence of reduction, deprotonation, methylation, and selenation steps . Another study discusses the alkylation of ethyl phenylsulfinyl fluoroacetate with various alkyl halides and Michael acceptors, followed by thermal elimination to yield α-fluoro-α,β-unsaturated ethyl carboxylates . These reactions demonstrate the versatility of ethyl carboxylates in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. NMR studies of halogenated ethyl carboxylates provide detailed information on chemical shifts and coupling constants, which are valuable for understanding the electronic environment of the molecules . The crystal structure analysis of polymorphs of ethyl carboxylates reveals the presence of hydrogen bonding and dimer formation, which can influence the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a valuable compound in medicinal chemistry, especially in the synthesis of various pharmaceuticals. For instance, Singh and Umemoto (2011) describe the use of 4-fluoropyrrolidine derivatives in the preparation of dipeptidyl peptidase IV inhibitors, highlighting their role as attractive synthons in medicinal applications (Singh & Umemoto, 2011). Furthermore, the synthesis of N-alkylated 4-fluoro-5-phenylpyrrole-2-carboxylate, as detailed by Kim et al. (2007), demonstrates the compound's utility in organic fluorine chemistry, a field producing many valuable products (Kim et al., 2007).
Antibacterial Agents
Egawa et al. (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids, including derivatives of this compound. They found certain compounds more active than existing antibiotics, suggesting potential for developing new antibacterial agents (Egawa et al., 1984).
Structural Analysis and Characterization
The structural analysis of related compounds provides insight into the physical and chemical properties of this compound. Sapnakumari et al. (2014) characterized a related compound using various analytical techniques, including single-crystal X-ray diffraction, which is crucial for understanding the structural aspects of such compounds (Sapnakumari et al., 2014).
Antimicrobial Evaluation
In the field of antimicrobial research, Spoorthy et al. (2021) conducted studies on this compound derivatives, evaluating their antimicrobial properties. Such studies are pivotal in discovering new antimicrobial agents (Spoorthy et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASGLVUKQFPIDT-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

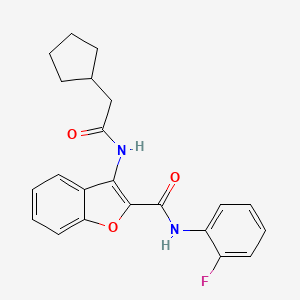
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2481156.png)
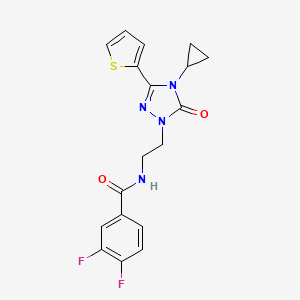
![3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2481159.png)

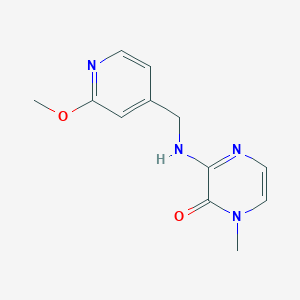
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2481164.png)
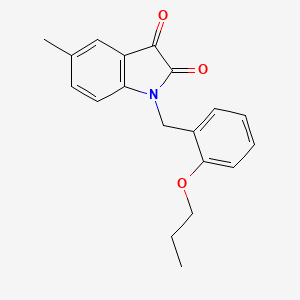
![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

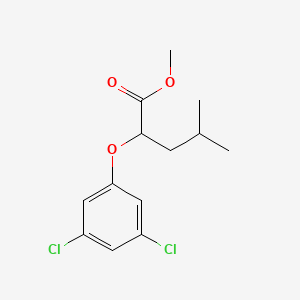
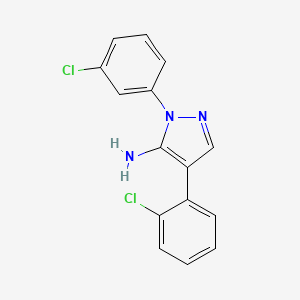
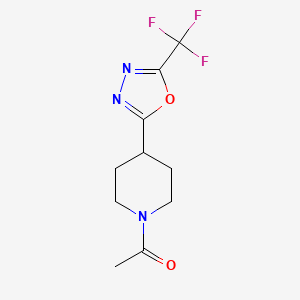
![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)